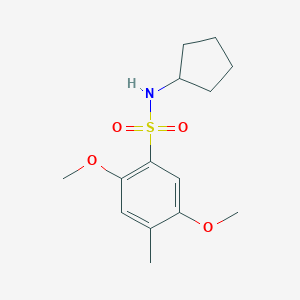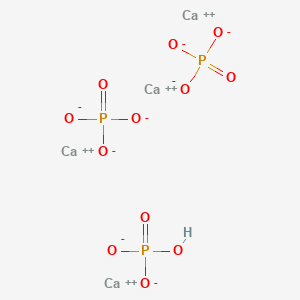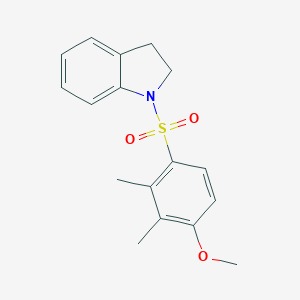
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. It is a prodrug that is rapidly converted into the active form of the drug, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
Aplicaciones Científicas De Investigación
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of pain and inflammation. The drug has been shown to have superior efficacy and safety compared to traditional NSAIDs such as diclofenac and naproxen. 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has also been shown to have a lower risk of gastrointestinal side effects such as ulcers and bleeding.
Mecanismo De Acción
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide does not affect the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 has been shown to reduce pain and inflammation without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The drug has also been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs, as well as a lower risk of adverse cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has several advantages for use in lab experiments. The drug has a high degree of purity and can be synthesized in large quantities, making it suitable for use in preclinical and clinical trials. 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has also been shown to have a favorable safety profile, with a lower risk of gastrointestinal side effects and adverse cardiovascular events compared to traditional NSAIDs. However, one limitation of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide is that it is a prodrug that requires conversion to the active form in vivo. This may complicate the interpretation of results in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide. One area of focus is the potential use of the drug in the treatment of chronic pain conditions such as osteoarthritis and neuropathic pain. Another area of focus is the development of new formulations of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide that can be administered by alternative routes such as topical or transdermal delivery. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide in humans.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide involves the reaction between 4-acetylbenzenesulfonamide and 2-thienylmethylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The product is then purified by recrystallization to obtain a white solid with a purity of over 99%. The synthesis of 4-acetyl-N-(2-thienylmethyl)benzenesulfonamide has been optimized to produce high yields and purity, making it suitable for large-scale production.
Propiedades
Nombre del producto |
4-acetyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13NO3S2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-acetyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S2/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,14H,9H2,1H3 |
Clave InChI |
ASKOGVGWZLSLIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)


